4-(2-Fluorophenyl)thiazole-2-carboxylic acid 4-(2-Fluorophenyl)thiazole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15853814
InChI: InChI=1S/C10H6FNO2S/c11-7-4-2-1-3-6(7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14)
SMILES:
Molecular Formula: C10H6FNO2S
Molecular Weight: 223.23 g/mol

4-(2-Fluorophenyl)thiazole-2-carboxylic acid

CAS No.:

Cat. No.: VC15853814

Molecular Formula: C10H6FNO2S

Molecular Weight: 223.23 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Fluorophenyl)thiazole-2-carboxylic acid -

Specification

Molecular Formula C10H6FNO2S
Molecular Weight 223.23 g/mol
IUPAC Name 4-(2-fluorophenyl)-1,3-thiazole-2-carboxylic acid
Standard InChI InChI=1S/C10H6FNO2S/c11-7-4-2-1-3-6(7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14)
Standard InChI Key DTKMESUDKMNBOI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=CSC(=N2)C(=O)O)F

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 4-(2-fluorophenyl)thiazole-2-carboxylic acid is C₁₀H₆FNO₂S, with a molecular weight of 239.22 g/mol . The compound features a thiazole core—a five-membered heterocyclic ring containing one sulfur and one nitrogen atom—substituted at the 2-position with a carboxylic acid group (-COOH) and at the 4-position with a 2-fluorophenyl moiety. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence the compound’s reactivity and interactions with biological targets .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of 4-(2-fluorophenyl)thiazole-2-carboxylic acid likely follows a multi-step protocol analogous to methods used for related thiazole-carboxylic acid derivatives :

Step 1: Formation of 4-(2-Fluorophenyl)thiazol-2-amine
A Hantzsch thiazole synthesis reaction between 2-fluoroacetophenone and thiourea in the presence of iodine generates the thiazole-2-amine intermediate . This step involves cyclization under reflux conditions, typically requiring 12 hours for completion .

Step 2: Carboxylic Acid Functionalization
The amine group at the 2-position undergoes acylation with chloroacetyl chloride in the presence of a base such as triethylamine, followed by hydrolysis to yield the carboxylic acid . Alternative routes may involve direct carboxylation using carbon dioxide under high-pressure conditions .

Table 1: Hypothetical Synthesis Conditions for 4-(2-Fluorophenyl)thiazole-2-carboxylic Acid

StepReagents/ConditionsYield (Hypothetical)
12-fluoroacetophenone, thiourea, iodine, reflux (12 h)~60–70%
2Chloroacetyl chloride, Et₃N, ethanol, reflux (3 h)~50–65%
3NaOH (hydrolysis), room temperature (2 h)~80–90%

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound is expected to exhibit limited aqueous solubility due to the hydrophobic fluorophenyl group but may form soluble salts under basic conditions. Calculated logP values (using software like ACD/Labs) estimate a hydrophobicity of ~2.1, suggesting moderate membrane permeability .

Thermal Stability

Differential scanning calorimetry (DSC) of similar thiazoles reveals decomposition temperatures above 200°C, indicating suitability for high-temperature applications .

Future Directions and Research Gaps

Despite its discontinued status, this compound warrants further investigation due to:

  • Drug Discovery: Potential as a kinase inhibitor scaffold via structural optimization .

  • Materials Science: Use in metal-organic frameworks (MOFs) due to carboxylate coordination sites .

  • Agricultural Chemistry: Exploration as a biodegradable pesticide or growth enhancer .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator